![molecular formula C21H17FN6O3S B2612953 methyl 4-(2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate CAS No. 863457-92-5](/img/structure/B2612953.png)
methyl 4-(2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate
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Overview
Description
“Methyl 4-(2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate” is a compound that belongs to the class of triazolopyrimidines . Triazolopyrimidines have been widely used in the synthesis of heterocyclic compounds and have shown a broad spectrum of biological activities .
Synthesis Analysis
The synthesis of similar triazolopyrimidines involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds were established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Molecular Structure Analysis
The molecular structure of similar compounds has been established based on spectral data and elemental analyses . The 1H-NMR spectra showed signals near δ 9.7-9.8 and 9.4-9.5 ppm, assignable to the pyrimidine and the triazole proton, respectively .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been determined based on their spectral data and elemental analyses .Scientific Research Applications
a. c-Met Inhibition: The compound’s structural features have been associated with potent mesenchymal–epithelial transition factor (c-Met) protein kinase inhibition. For instance, the clinical candidate Savolitinib contains a similar heterocyclic nucleus and demonstrates c-Met inhibition . This property makes it relevant for cancer therapy and targeted drug design.
Polymer Chemistry
These heterocycles have been incorporated into polymers for various applications. Notably:
a. Solar Cells: Researchers have used them as structural units in polymer materials for solar cell technology. Their electronic properties contribute to enhancing solar cell efficiency .
Other Applications
Beyond the fields mentioned above, 1,2,3-triazole-fused pyrazines and pyridazines have also demonstrated inhibition of (\beta)-secretase 1 (BACE-1), which is relevant in Alzheimer’s disease research .
Mechanism of Action
Target of Action
The primary target of the compound “methyl 4-(2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate” is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, specifically the transition from the G1 phase to the S phase . Inhibition of CDK2 is an appealing target for cancer treatment as it selectively targets tumor cells .
Mode of Action
The compound “methyl 4-(2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate” interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression, leading to the induction of apoptosis within cells . The compound fits well into the CDK2 active site through essential hydrogen bonding with Leu83 .
Biochemical Pathways
The inhibition of CDK2 by “methyl 4-(2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate” affects the cell cycle progression pathway . CDK2 is responsible for phosphorylation of key components for cell proliferation . Therefore, its inhibition can lead to cell cycle arrest, preventing the proliferation of cancer cells .
Pharmacokinetics
These properties help in structure requirement prediction for the observed antitumor activity .
Result of Action
The result of the action of “methyl 4-(2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate” is the significant inhibition of cell growth . Most of the compounds showed superior cytotoxic activities against certain cell lines . It also leads to a significant alteration in cell cycle progression, in addition to apoptosis induction within cells .
Future Directions
Triazolopyrimidines have attracted growing interest due to their important pharmacological activities . This suggests that “methyl 4-(2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate” and similar compounds could be further investigated for their potential therapeutic applications.
properties
IUPAC Name |
methyl 4-[[2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN6O3S/c1-31-21(30)14-4-8-16(9-5-14)25-17(29)11-32-20-18-19(23-12-24-20)28(27-26-18)10-13-2-6-15(22)7-3-13/h2-9,12H,10-11H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZKRMBBAXRALOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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